![molecular formula C16H12F2N2O2 B286705 N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide](/img/structure/B286705.png)
N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research. DFB is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide exerts its pharmacological effects by inhibiting the activity of GSK-3, which is a serine/threonine kinase that plays a key role in various signaling pathways. GSK-3 is involved in the regulation of glycogen metabolism, cell cycle progression, gene expression, and cell survival. By inhibiting GSK-3, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide modulates these pathways and exerts its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has also been shown to regulate glucose metabolism and insulin signaling by inhibiting GSK-3. In addition, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide is a potent and selective inhibitor of GSK-3, which makes it an ideal tool for studying the role of this enzyme in various physiological processes. However, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of its potential toxicity and side effects. In addition, the development of N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide analogs with improved pharmacological properties is an area of active research. Finally, the use of N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide in combination with other drugs or therapies is a promising approach for enhancing its therapeutic efficacy.
合成法
The synthesis of N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide involves a multi-step process that starts with the synthesis of 7-methyl-1,2-benzisoxazole-3-carboxylic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with N-(3,5-difluorophenyl)acetamide in the presence of a base to yield N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide. The overall yield of this synthesis method is around 60%.
科学的研究の応用
N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and bipolar disorder. In cancer, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In Alzheimer's disease, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In bipolar disorder, N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide has been shown to regulate mood and behavior by modulating the activity of GSK-3, which is known to be dysregulated in this disorder.
特性
分子式 |
C16H12F2N2O2 |
---|---|
分子量 |
302.27 g/mol |
IUPAC名 |
N-(3,5-difluorophenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H12F2N2O2/c1-9-3-2-4-13-14(20-22-16(9)13)8-15(21)19-12-6-10(17)5-11(18)7-12/h2-7H,8H2,1H3,(H,19,21) |
InChIキー |
TZBRJWILHUPPRT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC(=CC(=C3)F)F |
正規SMILES |
CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。